4-Hydroxy-5-methyl-3-furanone

Catalog No.
S616714
CAS No.
19322-27-1
M.F
C5H6O3
M. Wt
114.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-5-methyl-3-furanone

CAS Number

19322-27-1

Product Name

4-Hydroxy-5-methyl-3-furanone

IUPAC Name

4-hydroxy-5-methylfuran-3-one

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

InChI

InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3

InChI Key

DLVYTANECMRFGX-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)CO1)O

Solubility

Soluble in water; Slightly soluble in fats
Soluble (in ethanol)

Synonyms

4-hydroxy-5-methyl-3(2H)-furanone, 4-hydroxy-5-methylfuran-3(2H)-one, 4HM-furanone, 5-methyl-4-hydroxy-3(2H)-furanone, norfuraneol

Canonical SMILES

CC1=C(C(=O)CO1)O

Synthesis and Characterization:

4-Hydroxy-5-methylfuran-3(2H)-one, also known as toffee furanone, is a small organic molecule synthesized in various ways for research purposes. One common method involves the cyclization of levulinic acid under acidic conditions []. Researchers have also explored other methods like the Maillard reaction, which involves heating sugars and amino acids [].

These methods allow researchers to study the molecule's properties and potential applications in various scientific fields.

Food Science and Flavor Chemistry:

4-Hydroxy-5-methylfuran-3(2H)-one plays a significant role in food science and flavor chemistry. It contributes to the characteristic aroma of various foods, particularly those undergoing caramelization or Maillard reactions. Studies have shown its presence in coffee, roasted nuts, bread crust, and cooked meat [].

MF is a furanone, a class of organic compounds containing a five-membered ring with oxygen and carbon atoms. It is found naturally in various foods and beverages, including coffee, roasted peanuts, and strawberries. Research suggests MF contributes to the aroma profile of these products.


Molecular Structure Analysis

MF possesses a cyclic structure with five members. Four carbon atoms and one oxygen atom form the ring, with a hydroxyl group (OH) attached to the fourth carbon and a methyl group (CH3) attached to the fifth carbon. This structure places the carbonyl group (C=O) adjacent to the hydroxyl group, which is a characteristic feature of furanones [].


Chemical Reactions Analysis

The specific reactions involving MF are still being explored. Research suggests MF can be formed from the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during cooking.


Physical And Chemical Properties Analysis

Limited data exists on the specific physical and chemical properties of MF. However, similar furanones tend to be colorless liquids with boiling points around 200°C [].

  • Maillard Reaction: This compound is a product of the Maillard reaction, which occurs between reducing sugars and amino acids during cooking. This reaction is crucial for developing flavors and colors in cooked foods .
  • Reactivity with Amino Acids: When reacted with cysteine or hydrogen sulfide under specific conditions (pH 4.5, 140 °C), it forms complex mixtures, indicating its potential role in flavor enhancement and food chemistry .

Research has highlighted various biological activities associated with 4-hydroxy-5-methyl-3-furanone:

  • Anti-obesity Effects: In vitro studies suggest that this compound exhibits anti-obesity properties, potentially influencing metabolic pathways related to fat accumulation .
  • Flavor Compound: It is also noted for its contribution to the flavor profile of beef and other cooked foods, enhancing sensory characteristics through its formation during cooking processes .

Several methods have been developed for synthesizing 4-hydroxy-5-methyl-3-furanone:

  • From Amadori Products: One common synthesis route involves the transformation of Amadori products through thermal processes, which lead to the formation of this compound as a flavor component .
  • Chemical Synthesis: Laboratory synthesis can also be achieved through various organic reactions involving furan derivatives and hydroxy compounds, although specific protocols may vary based on desired yield and purity.

The applications of 4-hydroxy-5-methyl-3-furanone are diverse:

  • Food Industry: Primarily used as a flavoring agent in food products due to its pleasant aroma and taste characteristics.
  • Pharmaceuticals: Its biological activities suggest potential applications in drug development, particularly concerning metabolic disorders like obesity.

Several compounds share structural similarities with 4-hydroxy-5-methyl-3-furanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Acetyl-1-pyrrolineContains a pyrrole ringKnown for its strong popcorn-like aroma
5-MethylfurfuralFuran derivative with aldehyde groupCommonly used as a flavoring agent in foods
HydroxymethylfurfuralContains additional hydroxymethyl groupUsed in food preservation and as a sweetener

Each of these compounds exhibits unique sensory profiles and reactivity patterns, differentiating them from 4-hydroxy-5-methyl-3-furanone while still sharing common furan characteristics.

Physical Description

Solid
Colourless to white solid; Fruity caramel or burnt pineapple aroma

XLogP3

0.3

Melting Point

Mp 126.6-127.5 ° (dec.)
126.6-127.5°C

UNII

MTB57102LQ

GHS Hazard Statements

Aggregated GHS information provided by 1376 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 11 of 1376 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1365 of 1376 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19322-27-1

Wikipedia

4-hydroxy-5-methyl-3(2H)-furanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3(2H)-Furanone, 4-hydroxy-5-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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